2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid
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Overview
Description
BIZ 114 is a fatty acid derivative known for its potent inhibition of the tumor necrosis factor-alpha activated nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This compound has shown potential in preventing and treating ophthalmic disorders, including retinal degenerative disorders and ocular inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
BIZ 114 is synthesized through a series of chemical reactions involving fatty acid derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared using high-purity reagents and controlled reaction environments to ensure its efficacy and stability .
Industrial Production Methods
Industrial production of BIZ 114 involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of reactors, purification systems, and quality control measures to produce the compound in bulk while maintaining its high purity and potency .
Chemical Reactions Analysis
Types of Reactions
BIZ 114 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: BIZ 114 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of BIZ 114, as well as substituted compounds with different functional groups .
Scientific Research Applications
BIZ 114 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and analysis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating ophthalmic disorders, such as age-related macular degeneration and diabetic retinopathy.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
Mechanism of Action
BIZ 114 exerts its effects by inhibiting the tumor necrosis factor-alpha activated nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This pathway is involved in the regulation of immune responses, inflammation, and cell survival. By inhibiting this pathway, BIZ 114 can reduce inflammation and prevent cellular damage in ocular tissues .
Comparison with Similar Compounds
Similar Compounds
BIZ 115: Another fatty acid derivative with similar inhibitory effects on the tumor necrosis factor-alpha activated nuclear factor kappa-light-chain-enhancer of activated B cells pathway.
BIZ 116: A compound with comparable anti-inflammatory properties but different molecular targets.
Uniqueness
BIZ 114 is unique due to its high potency and specificity in inhibiting the tumor necrosis factor-alpha activated nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This makes it particularly effective in treating ophthalmic disorders compared to other similar compounds .
Properties
IUPAC Name |
2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h8-9,11-12,14-15,17-18,23H,3-7,10,13,16,19-22H2,1-2H3,(H,25,26)/b9-8-,12-11-,15-14-,18-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBSGIKIKLMNBG-GKFVBPDJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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